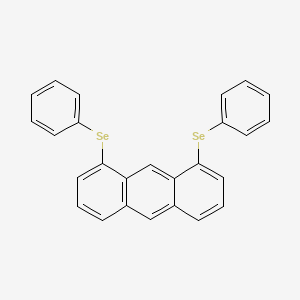
N~2~-Butylpyridine-2,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-Butylpyridine-2,6-diamine is an organic compound with the molecular formula C9H15N3. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of two amino groups at the 2 and 6 positions of the pyridine ring, as well as a butyl group attached to the nitrogen atom at the 2 position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-Butylpyridine-2,6-diamine typically involves the reaction of pyridine derivatives with butylamine. One common method is the nucleophilic substitution reaction where 2,6-dichloropyridine reacts with butylamine under basic conditions to yield N2-Butylpyridine-2,6-diamine. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to facilitate the reaction.
Industrial Production Methods
Industrial production of N2-Butylpyridine-2,6-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.
化学反应分析
Types of Reactions
N~2~-Butylpyridine-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The amino groups in N2-Butylpyridine-2,6-diamine can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are performed in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of N2-Butylpyridine-2,6-diamine.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
科学研究应用
N~2~-Butylpyridine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions
Biology: Investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties. Research includes its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals. Its derivatives are used in the formulation of various industrial products.
作用机制
The mechanism of action of N2-Butylpyridine-2,6-diamine involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The butyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and cellular components. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.
相似化合物的比较
Similar Compounds
2,6-Diaminopyridine: Lacks the butyl group, making it less lipophilic compared to N2-Butylpyridine-2,6-diamine.
2,6-Dichloropyridine: Contains chlorine atoms instead of amino groups, resulting in different reactivity and applications.
2,6-Diamino-4-butylpyridine: Similar structure but with an additional butyl group at the 4 position, leading to different steric and electronic properties.
Uniqueness
N~2~-Butylpyridine-2,6-diamine is unique due to the presence of both amino groups and a butyl group, which confer distinct chemical and physical properties. The combination of these functional groups allows for versatile reactivity and a wide range of applications in various fields of research and industry.
属性
CAS 编号 |
184965-19-3 |
|---|---|
分子式 |
C9H15N3 |
分子量 |
165.24 g/mol |
IUPAC 名称 |
6-N-butylpyridine-2,6-diamine |
InChI |
InChI=1S/C9H15N3/c1-2-3-7-11-9-6-4-5-8(10)12-9/h4-6H,2-3,7H2,1H3,(H3,10,11,12) |
InChI 键 |
OEUCXLDYSFNYGB-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=CC=CC(=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{4-(3,5-Dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14250406.png)
![4,7-Dimethylbicyclo[3.2.1]octan-6-one](/img/structure/B14250419.png)
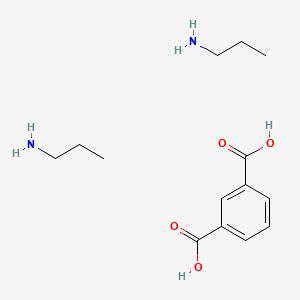
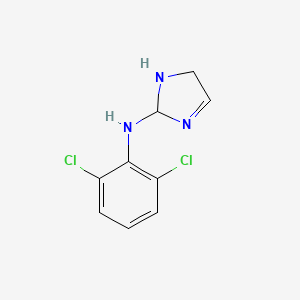
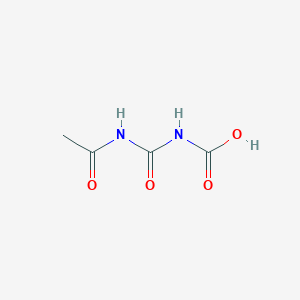
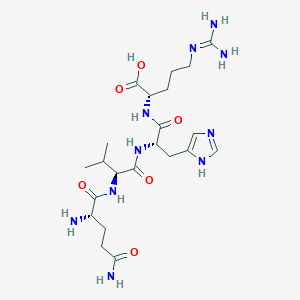
![(3R)-3-{[(2S)-2-Methylpent-4-enoyl]oxy}hexanoic acid](/img/structure/B14250442.png)

![Methyl N-[(2S)-1-(methylamino)-1-oxo-2-phenylpropan-2-yl]-L-valinate](/img/structure/B14250447.png)



